4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide
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Overview
Description
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl-isoxazole ring, and a sulfide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. The focus is often on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the sulfide group can yield 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide or sulfone.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isoxazole ring is known to be a privileged scaffold in drug discovery, often interacting with enzymes and receptors . The chlorobenzyl and sulfide groups may also contribute to its biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide
- 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone
Uniqueness
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring, chlorobenzyl group, and sulfide linkage makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c1-9-13(10(2)16-15-9)8-17-7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMYKOAVLBNEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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